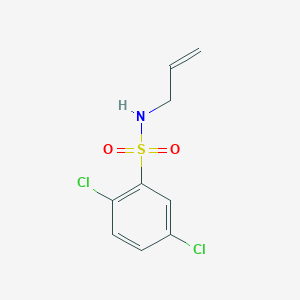![molecular formula C29H28N4O3S B2799261 N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-18-3](/img/structure/B2799261.png)
N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Quinazolinone derivatives have been synthesized through various methods, demonstrating significant biological activities. Markosyan et al. (2008) explored the interaction of specific dihydronaphthaline compounds with isothiocyanates, leading to the synthesis of 2-thioxobenzo[h]quinazolines. These compounds exhibited inhibitory effects on brain monoamine oxidase (MAO) activity and showed moderate antitumor effects against Ehrlich ascites carcinoma (EAC) and sarcoma 180 in mouse models (Markosyan et al., 2008). Similarly, Manivannan and Chaturvedi (2011) focused on the design, synthesis, and biological evaluation of methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones, identifying compounds with significant anti-inflammatory activity and reduced ulcerogenic potential compared to indomethacin (Manivannan & Chaturvedi, 2011).
Antimicrobial and Antifungal Activities
Novel quinazolinone derivatives have been synthesized with a focus on their antimicrobial and antifungal potentials. For instance, Anisetti and Reddy (2012) reported the synthesis of 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showing significant biological activity against standard strains, highlighting their potential as antimicrobial and antifungal agents (Anisetti & Reddy, 2012).
Analgesic and Anti-inflammatory Activities
Quinazolinone compounds have also been evaluated for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones with demonstrated analgesic, anti-inflammatory, and low ulcerogenic effects, identifying compounds more potent than diclofenac sodium, a standard reference drug (Alagarsamy et al., 2011).
Anticonvulsant Evaluation
El-Azab, Eltahir, and Attia (2011) synthesized methaqualone analogs among quinazoline derivatives, evaluating their anticonvulsant activity against electrically and chemically induced seizures. Several compounds exhibited potent anticonvulsant activities with relatively low neurotoxicity, suggesting their utility in treating convulsive disorders (El-Azab et al., 2011).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-7-9-21(10-8-19)18-37-29-32-24-6-4-3-5-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-17-20-11-13-22(36-2)14-12-20/h3-14,25H,15-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDBMPUQOXQCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)
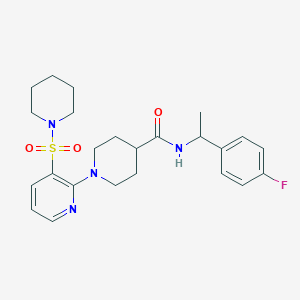

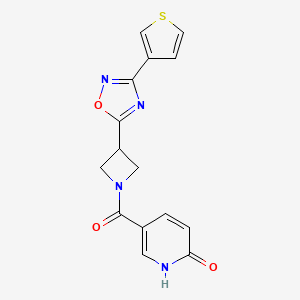

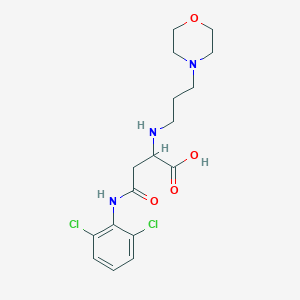



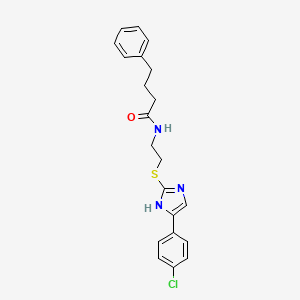
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)
